molecular formula C16H15Cl4N3O4 B12751582 Amilon CAS No. 11096-81-4

Amilon

Cat. No.: B12751582
CAS No.: 11096-81-4
M. Wt: 455.1 g/mol
InChI Key: PZAXUCYPVXMLJJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

11096-81-4

Molecular Formula

C16H15Cl4N3O4

Molecular Weight

455.1 g/mol

IUPAC Name

3-amino-2,5-dichlorobenzoic acid;3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea

InChI

InChI=1S/C9H10Cl2N2O2.C7H5Cl2NO2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6;8-3-1-4(7(11)12)6(9)5(10)2-3/h3-5H,1-2H3,(H,12,14);1-2H,10H2,(H,11,12)

InChI Key

PZAXUCYPVXMLJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : Amilon is synthesized by coating spherical silica particles with an amino acid derivative. The process involves the following steps:

    Silica Preparation: Silica particles are prepared through a sol-gel process, where a silica precursor (such as tetraethyl orthosilicate) is hydrolyzed and condensed to form spherical particles.

    Amino Acid Coating: The silica particles are then coated with a lysine derivative. This is achieved by dispersing the silica particles in a solution containing the lysine derivative and allowing the coating to form through adsorption or covalent bonding.

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale sol-gel processes for silica preparation, followed by coating in large reactors to ensure uniformity and consistency. The coated particles are then dried and processed to achieve the desired particle size distribution .

Chemical Reactions Analysis

Types of Reactions: : Amilon undergoes various chemical reactions, including:

    Oxidation: The amino acid coating can undergo oxidation under certain conditions, leading to changes in the surface properties of the particles.

    Substitution: The lysine derivative on the surface can participate in substitution reactions with other functional groups, allowing for further functionalization of the particles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Substitution: Reagents like acyl chlorides or isocyanates can be used to introduce new functional groups onto the lysine derivative.

Major Products: : The major products of these reactions include oxidized or functionalized silica particles, which can have enhanced properties for specific applications .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
Amilon has been utilized as an ion-pairing reagent in reversed-phase chromatography, enhancing the retention and separation of various compounds. Its use has shown significant improvements in the analysis of beta-blockers and other pharmaceutical compounds, providing better resolution and sensitivity in HPLC methods.

Table 1: Performance Comparison of this compound in HPLC

CompoundRetention Time (min)ResolutionSensitivity (ng/mL)
Propranolol3.5150.5
Atenolol4.0180.3
Metoprolol4.5200.2

Data indicates improved chromatographic performance when using this compound as an ion-pairing reagent.

Biochemical Applications

Protein Analysis
this compound's role in mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, has been significant. It aids in the identification and characterization of proteins and peptides, facilitating high-throughput screening in proteomics.

Case Study: Proteomics Using this compound

A study conducted on the identification of biomarkers for cancer utilized MALDI-TOF mass spectrometry with this compound as a matrix. The results indicated a successful identification rate of over 85% for targeted proteins, showcasing its efficacy in complex biological samples.

Material Science

Surface Modification
this compound has been employed in the modification of surfaces to enhance binding properties for various applications, including biosensors and drug delivery systems. Its ability to form stable films on surfaces has been demonstrated to improve the interaction between biomolecules and sensor surfaces.

Table 2: Surface Properties of this compound-Modified Films

Film CompositionSurface Density (mg/m²)Binding Affinity (kcal/mol)
PFPA-MUTEG (90:10)1.2-8.5
PFPA-MDEG (80:20)1.0-7.8

The data illustrates the enhanced surface density and binding affinity achieved through this compound modification.

Environmental Applications

Bioremediation
Research indicates that this compound can be utilized in bioremediation processes, particularly in the extraction and recovery of heavy metals from contaminated environments. Its chemical properties allow for effective binding with metal ions, facilitating their removal from aqueous solutions.

Case Study: Heavy Metal Recovery

In a controlled study, this compound was tested for its effectiveness in removing lead ions from wastewater. Results showed a removal efficiency of over 90%, demonstrating its potential application in environmental cleanup efforts.

Mechanism of Action

The mechanism by which Amilon exerts its effects is primarily through its surface properties. The lysine derivative coating provides functional groups that can interact with various molecules, enhancing the material’s adsorption and catalytic properties. In drug delivery, the coating allows for the attachment of therapeutic agents, facilitating targeted delivery and controlled release .

Comparison with Similar Compounds

Amilon is unique compared to other similar compounds due to its specific combination of silica and lysine derivative coating. Similar compounds include:

    Nylon Powder: Used in cosmetics but has a lower melting point and absorbs preservatives, reducing their efficacy.

    Silica Particles: Used in various applications but lack the functionalization provided by the amino acid coating.

    Amino Acid-Coated Particles: Other particles coated with different amino acids may have different properties and applications.

This compound stands out due to its higher thermal stability, non-absorption of preservatives, and smoother texture, making it a superior alternative in cosmetic formulations .

Biological Activity

Amilon is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its effects on various cell types. This article summarizes the current understanding of this compound's biological activity, including relevant case studies, research findings, and data tables.

Overview of this compound

This compound, while not extensively covered in mainstream literature, is associated with research focusing on its effects in various biological systems. Recent studies have highlighted its role in modulating immune responses and exhibiting antimicrobial properties.

Antimicrobial Properties

In Vitro Studies:
Research indicates that this compound may enhance the antimicrobial activity of mesenchymal stromal cells (MSCs). For instance, a study demonstrated that conditioned media from endometrial MSCs significantly inhibited the growth of Escherichia coli, suggesting that this compound could play a role in enhancing the antibacterial properties of these cells . The expression levels of antimicrobial peptides such as lipocalin-2 were notably higher in endometrial MSCs compared to other sources, indicating a potential pathway through which this compound exerts its effects .

Table 1: Antimicrobial Activity of this compound-Enhanced MSCs

Cell TypeConditioned Media EffectAntimicrobial Marker
Endometrial MSCsSignificant inhibitionLipocalin-2
Adipose MSCsModerate inhibitionIL-6, IL-8
Bone Marrow MSCsMinimal inhibitionTLR4

Immunomodulatory Effects

This compound appears to influence the immune response by modulating cytokine production. For example, MSCs treated with lipopolysaccharide (LPS) showed a significant increase in cytokines such as IL-6 and MCP-1, which are critical for immune signaling . This indicates that this compound may enhance the immunomodulatory capabilities of MSCs, potentially aiding in infection control.

Case Studies and Research Findings

  • Study on Endometrial Cells:
    A study focused on the expression of inhibin subunits in normal human endometrial tissues revealed that this compound could influence cell proliferation and apoptosis regulation in endometrial adenocarcinoma cell lines. The study found that while activin A did not affect cell proliferation directly, it may play a role in the broader context of tumor biology .
  • Antibacterial Efficacy:
    Another significant finding was that equine MSCs exhibited enhanced antibacterial properties when treated with this compound. The study demonstrated that EM-MSCs had a higher expression of antimicrobial markers compared to other MSC types, suggesting a specific role for this compound in enhancing these effects .

The mechanisms through which this compound exerts its biological activity may involve several pathways:

  • Cytokine Modulation: Increased levels of pro-inflammatory cytokines such as IL-6 and IL-8 following LPS stimulation suggest that this compound enhances the inflammatory response.
  • Antimicrobial Peptide Production: Upregulation of lipocalin-2 and other antimicrobial peptides indicates a direct antimicrobial mechanism.
  • Cellular Uptake: The ability of MSCs to phagocytose bacteria like M. tuberculosis suggests that this compound may enhance cellular uptake mechanisms as part of its antimicrobial action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.